dendrotoxin A
Description
Historical Context of Dendrotoxin Discovery and Characterization
The journey to understanding Dendrotoxin A began with studies on the venom of mamba snakes. In 1979, researchers observed that the venom of the Eastern green mamba potentiated the release of acetylcholine (B1216132) at neuromuscular junctions. chemeurope.com This discovery prompted further investigation to isolate the specific component responsible for this effect.
Subsequent work by Harvey and Karlsson in 1980 led to the isolation of a small protein from the venom of the green mamba, Dendroaspis angusticeps, which they named dendrotoxin. researchgate.netnih.gov This was the first of the dendrotoxin family to be identified. Initially, it was simply called dendrotoxin, but as other homologous toxins were discovered in the same venom (beta-, gamma-, and delta-dendrotoxin), it was renamed alpha-dendrotoxin (B1179115) (α-dendrotoxin) to distinguish it. chemeurope.com Further research led to the isolation of similar toxins from other mamba species, such as Dendrotoxin-I and Dendrotoxin-K from the black mamba, Dendroaspis polylepis. chemeurope.com
A significant breakthrough in the characterization of dendrotoxins was the discovery of their structural homology to Kunitz-type serine protease inhibitors like aprotinin. researchgate.netresearchgate.net Despite this structural similarity, dendrotoxins were found to be weak or inactive as protease inhibitors. researchgate.netresearchgate.net Instead, their primary biological function was identified as the blockade of specific subtypes of voltage-gated potassium channels in neurons. researchgate.netwikipedia.org This finding was crucial in establishing their role as neurotoxins and as valuable research tools.
Significance of Dendrotoxins as Molecular Probes in Neuroscience
The high specificity and potency with which this compound binds to certain voltage-gated potassium channels make it an exceptional molecular probe in the field of neuroscience. nih.govwikipedia.org These channels, particularly the Kv1.1, Kv1.2, and Kv1.6 subtypes, are crucial for regulating neuronal excitability, controlling the resting membrane potential, and repolarizing the membrane during action potentials. researchgate.netresearchgate.netecronicon.net
By selectively blocking these channels, this compound allows researchers to investigate their physiological and pathophysiological roles. researchgate.netnih.gov For instance, the use of radiolabelled dendrotoxins has enabled the mapping of the distribution of these specific potassium channel subtypes in the brain. ecronicon.net This has provided insights into their localization in synaptic regions and along nerve fiber tracts. ecronicon.net
The ability of this compound to modulate neurotransmitter release, a direct consequence of prolonging the action potential by blocking potassium channels, has been instrumental in studying synaptic transmission. taylorandfrancis.comwikipedia.orgnih.gov This property has been applied to explore the mechanisms underlying the release of neurotransmitters like acetylcholine. wikipedia.orgecronicon.net Furthermore, the study of dendrotoxin-channel interactions has provided a deeper understanding of the molecular architecture of the potassium channels themselves. uwyo.edu The use of this compound and its homologues continues to be pivotal in elucidating the complex functions of neuronal potassium channels in both health and disease. researchgate.netresearchgate.net
Detailed Research Findings
The following interactive table summarizes key properties and research findings related to this compound.
| Property | Description |
| Primary Source | Venom of the Eastern green mamba (Dendroaspis angusticeps) researchgate.netchemeurope.comnih.gov |
| Protein Family | Dendrotoxins researchgate.net |
| Structural Homology | Kunitz-type serine protease inhibitors researchgate.netnih.govresearchgate.net |
| Amino Acid Residues | 57-60 researchgate.nettaylorandfrancis.comresearchgate.net |
| Disulfide Bridges | 3 researchgate.nettaylorandfrancis.comresearchgate.net |
| Molecular Weight | Approximately 7 kDa wikipedia.org |
| Primary Mechanism | Blocks specific voltage-gated potassium channels researchgate.netwikipedia.org |
| Specific Targets | Kv1.1, Kv1.2, and Kv1.6 channels researchgate.netnih.govresearchgate.net |
| Effect on Neurons | Prolongs the duration of action potentials wikipedia.orgecronicon.net |
| Effect on Synapses | Enhances the release of acetylcholine wikipedia.orgecronicon.net |
Properties
CAS No. |
142661-42-5 |
|---|---|
Molecular Formula |
C11H13BrMgO2 |
Synonyms |
dendrotoxin A |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Dendrotoxin a
Primary and Secondary Structural Elements of Dendrotoxin A
The secondary structure of this compound is characterized by several distinct elements. wikipedia.orgbionity.com Near the N-terminus, there is a short 310-helix. wikipedia.orgmdpi.com The central part of the molecule is dominated by a two-stranded antiparallel β-sheet. wikipedia.orgbionity.com Connecting these two β-strands is a distorted β-turn region, which is believed to be important for the toxin's binding activity. wikipedia.org A two-turn alpha-helix is present near the C-terminus of the peptide. wikipedia.orgbionity.com
Structural Homology to Kunitz-Type Serine Protease Inhibitors
A noteworthy aspect of this compound's structure is its significant homology to Kunitz-type serine protease inhibitors, such as bovine pancreatic trypsin inhibitor (BPTI). wikipedia.orgresearchgate.nettandfonline.com This structural similarity is evident in their shared three-dimensional folding and the identical placement of their disulfide bonds. wikipedia.orgnih.gov For instance, alpha-dendrotoxin (B1179115) and BPTI share approximately 35% sequence identity. wikipedia.org This homology suggests a common evolutionary origin, where Kunitz-type molecules have undergone functional adaptations. researchgate.net
Divergence in Functional Activity from Protease Inhibition
Despite the striking structural resemblance, this compound and its homologues exhibit little to no protease inhibitory activity. wikipedia.orgresearchgate.nettandfonline.comtandfonline.com This functional divergence is attributed to key differences in their amino acid sequences, particularly within the region equivalent to the antiprotease loop of BPTI. nih.govnih.gov The absence of critical residues necessary for the key interactions with proteases hinders the inhibitory activity seen in BPTI. wikipedia.orgnih.gov For example, the crucial P1 residue in BPTI, Lys15, which engages in electrostatic interactions with the protease, is replaced by Tyr17 in α-dendrotoxin, a residue that cannot form the same type of interaction. mdpi.com This evolutionary shift has resulted in a gain of function as potent blockers of specific potassium channels. researchgate.net
Comparative Structural Analysis of this compound Homologues
Structural Distinctions Among Alpha-, Beta-, Gamma-, and Delta-Dendrotoxins
The venom of the green mamba, Dendroaspis angusticeps, contains four homologous toxins: alpha-, beta-, gamma-, and delta-dendrotoxin. nih.govresearchgate.net While they are structurally similar, they exhibit preferential activity towards different subtypes of voltage-gated potassium channels. bionity.comnih.gov Alpha- and delta-dendrotoxin preferentially block rapidly inactivating K+ channels, whereas beta- and gamma-dendrotoxin are more effective against non-inactivating K+ channels. bionity.comnih.gov The C-terminal segments of all four toxins are homologous to each other and to non-toxic protease inhibitors. nih.gov However, the N-terminal regions of alpha- and delta-dendrotoxin, which show some homology to each other, have no obvious homology with those of beta- or gamma-dendrotoxin, suggesting the N-terminal region may be crucial for their specific channel-blocking activity. nih.gov
Structural Features of Dendrotoxin I and Dendrotoxin K Variants
Dendrotoxin I and dendrotoxin K, isolated from the black mamba (Dendroaspis polylepis), are also well-studied homologues. researchgate.neteurekaselect.com Their three-dimensional structures have been determined and are very similar to that of alpha-dendrotoxin and BPTI. nih.govacs.org Dendrotoxin K is particularly potent and preferentially blocks Kv1.1 channels. researchgate.neteurekaselect.com The structure of dendrotoxin K includes a 310-helix (residues 3-7), a β-hairpin (residues 18-35), and an α-helix (residues 47-56). mdpi.comacs.org Molecular modeling and mutagenesis studies have identified key residues responsible for the interaction with potassium channels, which are often positively charged lysine (B10760008) and arginine residues located in solvent-exposed regions like the 310-helix, the β-turn, and the α-helix. acs.orgacs.org A distinctive feature in these toxins is a characteristic conformational motif at the C-terminus, consisting of an alpha-helix stabilized by two disulfide bonds, which provides a rigid framework for exposing the active site region to the potassium channel receptors. nih.gov
Target Recognition and Molecular Interaction Mechanisms of Dendrotoxin a
Specificity for Voltage-Gated Potassium Channels (Kv1 Subfamily)
Alpha-dendrotoxin (B1179115) (α-DTX) demonstrates marked specificity for certain members of the Kv1 channel family, which are crucial regulators of neuronal excitability. wikipedia.orgnih.gov These channels control the repolarization phase of action potentials and modulate firing frequency. wikipedia.org The toxin's interaction with these channels is characterized by high affinity, effectively blocking the flow of potassium ions. researchgate.net
Alpha-dendrotoxin is a potent inhibitor of Kv1.1 channels. researchgate.net Studies have consistently shown that α-DTX blocks cloned and native channels containing the Kv1.1 subunit with high affinity, typically in the low nanomolar range. researchgate.net The presence of even a single Kv1.1 subunit within a heteromeric channel can confer high sensitivity to the toxin. nih.gov The interaction involves the toxin binding to the outer vestibule of the channel pore, physically occluding it. researchgate.net This blockade is mediated by electrostatic interactions between positively charged residues on the toxin and negatively charged amino acids in the channel's pore region. researchgate.netwikipedia.org Specifically, key residues in the Kv1.1 pore, such as E353 and Y379, are critical for this high-affinity binding. researchgate.netnih.gov
Similar to Kv1.1, channels containing the Kv1.2 subunit are major targets for α-dendrotoxin. researchgate.netnih.gov It potently blocks Kv1.2-containing channels, and research on cortical axons indicates that the slowly inactivating K+ current, which is strongly blocked by α-DTX, is mediated by channels containing Kv1.2 subunits. pnas.org Recent high-resolution cryogenic electron microscopy (cryo-EM) structures of the Kv1.2 channel in complex with α-dendrotoxin have provided significant insights into the blocking mechanism. biorxiv.orgelifesciences.org These studies confirm that the toxin binds to the outer mouth of the channel, with a critical lysine (B10760008) residue penetrating the selectivity filter, thereby obstructing ion passage. biorxiv.orgelifesciences.orgelifesciences.org
Alpha-dendrotoxin also effectively blocks voltage-gated potassium channels that include the Kv1.6 subunit. researchgate.netnih.gov Along with Kv1.1 and Kv1.2, Kv1.6 is recognized as one of the primary high-affinity targets for this toxin. nih.gov Pharmacological studies using α-DTX on visceral sensory neurons have confirmed its activity against a collective current produced by Kv1.1, Kv1.2, and Kv1.6 channels. nih.gov The toxin's ability to inhibit channels composed of these three subunits underscores its significant role as a tool for dissecting the physiological functions of this specific subset of the Kv1 family. nih.gov
Voltage-gated potassium currents can be broadly categorized based on their inactivation kinetics, including fast-inactivating (A-type), slowly inactivating, and non-inactivating (delayed rectifier) currents. plos.org Research indicates that α-dendrotoxin preferentially blocks slowly inactivating and non-inactivating potassium currents. researchgate.netnih.govnih.gov In studies on rat peripheral sensory neurons, α-dendrotoxin was shown to be more potent in inhibiting slowly inactivating Kv currents, with a reported half-maximal inhibitory concentration (IC50) of 1 nM. nih.gov The current blocked by α-DTX in sensory neurons is characterized as a delayed rectifier with minimal inactivation over several hundred milliseconds. nih.gov This selectivity for slowly inactivating or sustained currents is consistent with its targets—Kv1.1, Kv1.2, and Kv1.6—which typically form channels that contribute to these types of currents. nih.govpnas.org
Interactive Table: Dendrotoxin A Interaction with Kv1 Subfamily Channels
| Channel Subunit | Toxin Sensitivity | Key Findings | Citations |
| Kv1.1 | High (Low nM range) | Potent blockade; a primary target. Binding is mediated by key residues in the channel's pore region. | researchgate.net, nih.gov, nih.gov |
| Kv1.2 | High (Low nM range) | Potent blockade. Cryo-EM structures confirm toxin binding at the outer pore. | researchgate.net, biorxiv.org, elifesciences.org, nih.gov, pnas.org |
| Kv1.6 | High (Low nM range) | Recognized as a high-affinity target alongside Kv1.1 and Kv1.2. | researchgate.net, nih.gov |
Mapping the Binding Interface on this compound
The high-affinity and specific interaction of this compound with its target channels is dictated by its distinct three-dimensional structure and the spatial arrangement of key amino acid residues on its surface. The toxin, a 59-amino acid peptide, folds into a conformation featuring a short 310-helix near the N-terminus and a β-turn region, both of which are critical for its biological activity. wikipedia.orgacs.org
Mutational studies have been instrumental in identifying the specific amino acid residues on α-dendrotoxin that form the functional binding interface for Kv1 channels. This interactive surface, or functional topography, is a cluster of residues located predominantly in the N-terminal region of the toxin. nih.gov
Research has pinpointed six primary residues whose substitution significantly diminishes the toxin's binding affinity. nih.gov The most critical of these are Lys5 and Leu9 . nih.gov Substitution of either of these residues with alanine (B10760859) can reduce binding affinity by over 1000-fold. nih.gov Other important residues in this functional cluster include Arg3 , Arg4 , Leu6 , and Ile8 , whose individual substitution leads to a 5- to 30-fold decrease in affinity. nih.gov
This cluster of residues, particularly the positively charged lysine and arginine side chains, is believed to form electrostatic interactions with negatively charged residues in the vestibule of the potassium channel. researchgate.netwikipedia.org The lysine at position 5 (Lys5) appears to be a "key" residue that protrudes from the toxin's surface and inserts into the channel's selectivity filter, a mechanism confirmed by structural studies of the related Kv1.2-toxin complex. biorxiv.orgnih.gov This lysine is complemented by a nearby critical hydrophobic residue, Leu9, highlighting the importance of both electrostatic and hydrophobic interactions for a stable toxin-channel complex. nih.gov
Interactive Table: Critical Residues on this compound for Kv Channel Interaction
| Residue | Location | Importance in Binding | Citation |
| Arg3 | N-terminal Region | Major | nih.gov |
| Arg4 | N-terminal Region | Major | nih.gov |
| Lys5 | N-terminal Region | Crucial; "Key" residue for pore interaction | nih.gov |
| Leu6 | N-terminal Region | Major | nih.gov |
| Ile8 | N-terminal Region | Major | nih.gov |
| Leu9 | N-terminal Region | Crucial; Complements Lys5 | biorxiv.org, nih.gov |
Role of N-Terminus and Beta-Turn Regions in Binding
The remarkable affinity and selectivity of this compound for its target potassium channels are largely dictated by specific amino acid residues located in two key regions of the toxin: the N-terminus and a distorted β-turn region. wikipedia.org The N-terminus of α-dendrotoxin features a short 310-helix and contains a cluster of positively charged residues, including Arginine (Arg) and Lysine (Lys), that are critical for binding. wikipedia.orgbiorxiv.org For instance, the Lys5 residue, which protrudes from the molecular surface, is considered a functionally crucial residue. biorxiv.org Chemical modification or mutation of this lysine to alanine or ornithine has been shown to dramatically reduce the toxin's binding affinity by up to 1000-fold. biorxiv.org
Similarly, the central part of the this compound molecule contains a two-stranded antiparallel β-sheet connected by a β-turn. wikipedia.org This β-turn region also presents a concentration of positively charged lysine residues (Lys28, Lys29, Lys30) that contribute significantly to the binding interface. wikipedia.orgbiorxiv.org Studies involving site-directed mutagenesis have confirmed the importance of this region. For example, in the related dendrotoxin K, mutation of residues within the β-turn, such as Trp25 and Lys26, drastically reduces its binding and functional blockade of Kv1.1 channels. capes.gov.brnih.gov While α-dendrotoxin appears to interact with its target primarily through its N-terminus, other dendrotoxins like dendrotoxin-K utilize both the N-terminus and the β-turn region for a more expansive interaction, which may account for its stricter selectivity for Kv1.1. wikipedia.org
| Key Residue in α-Dendrotoxin | Region | Role in Binding |
| Arg3 | N-terminus | Contributes to the cationic domain for electrostatic interaction. wikipedia.orgbiorxiv.org |
| Arg4 | N-terminus | Part of the positively charged cluster for channel recognition. wikipedia.orgbiorxiv.org |
| Lys5 | N-terminus | A critical protruding residue; its modification severely reduces binding affinity. biorxiv.org |
| Lys28 | β-turn | Part of a positively charged patch involved in channel interaction. wikipedia.orgbiorxiv.org |
| Lys29 | β-turn | Contributes to the cationic surface of the β-turn region. wikipedia.orgbiorxiv.org |
| Lys30 | β-turn | Positively charged residue important for binding activity. wikipedia.orgbiorxiv.org |
Electrostatic Interaction Dynamics at the Pore Entryway
The binding of this compound to the potassium channel is fundamentally an electrostatic event. wikipedia.org The toxin is a basic protein with a net positive charge at neutral pH, arising from the clusters of lysine and arginine residues in its N-terminus and β-turn regions. wikipedia.org This creates a distinct cationic domain on one side of the toxin.
Conversely, voltage-gated potassium channels possess a negatively charged outer vestibule that precedes the channel pore. wikipedia.orgmdpi.com This anionic region, formed by negatively charged amino acid residues like glutamate (B1630785), helps to attract and conduct the positively charged potassium ions into the permeation pathway. researchgate.netwikipedia.org It is this cloud of negative charges at the channel's entryway that serves as the primary docking site for the positively charged dendrotoxin molecule. wikipedia.orgbiorxiv.orgmdpi.com The proposed interaction involves the reversible association of the toxin's cationic domain with these anionic sites on the extracellular surface of the channel, driven by strong electrostatic attraction. researchgate.netwikipedia.org This interaction is not solely electrostatic; π-cationic interactions between a critical lysine residue on the toxin and aromatic residues in the channel's pore region also play a role. researchgate.net
Mechanisms of Ion Channel Inhibition
Once bound to the channel, this compound effectively blocks the flow of potassium ions, leading to a prolongation of action potentials and increased neurotransmitter release. wikipedia.org The precise mechanism of this inhibition has been the subject of extensive research, with the primary theory being direct physical blockage of the ion-conducting pore.
Pore Occlusion Hypothesis
The most widely accepted model for this compound's inhibitory action is the pore occlusion hypothesis. wikipedia.orgbiorxiv.org This model posits that after the initial electrostatic docking to the channel's outer vestibule, the toxin physically covers the external opening of the pore, acting like a plug. wikipedia.org Cryo-electron microscopy (cryo-EM) structures have provided direct evidence for this mechanism. biorxiv.org These studies show that α-dendrotoxin attaches to the negatively charged outer mouth of the Kv1.2 channel, and a key lysine residue (Lys5) inserts directly into the selectivity filter. biorxiv.org
This insertion partially disrupts the outermost ion-binding site within the filter, effectively preventing potassium ions from passing through. biorxiv.org The interaction is mediated by the toxin's lysine side chain making both electrostatic and π-cationic interactions with negatively charged and hydrophobic residues within the channel's pore region. researchgate.net Key residues in the channel that interact with dendrotoxins have been identified in the loop connecting the S5 and S6 segments, known as the P-loop or pore region. researchgate.net
| Key Residue in Kv1.1/Kv1.2 Channel | Region | Role in Interaction with Dendrotoxin |
| His451 (in Kv1.2, equivalent to Tyr379 in Kv1.1) | Pore Region (P-loop) | Aromatic residue involved in π-cationic interaction with the toxin's lysine. researchgate.net |
| Glu353 (in Kv1.1) | Pore Region (P-loop) | Negatively charged residue forming an anionic site for electrostatic interaction. researchgate.net |
| Asp431 (in Kv1.1) | Pore Region (P-loop) | Negatively charged residue contributing to the anionic vestibule. researchgate.net |
| Shaker Position 423, 425, 427, 431, 449 | Pore Entryway | Residues identified as part of the interaction surface for δ-dendrotoxin. uwyo.educapes.gov.br |
Allosteric Modulation of Channel Conformation
While the pore-blocking model is strongly supported, some evidence suggests that the mechanism may be more complex, potentially involving allosteric modulation of the channel's conformation. Allosteric modulation implies that the toxin binds to a site distinct from the pore and induces a conformational change that leads to channel closure.
Cellular and Subcellular Mechanisms of Action of Dendrotoxin a
Modulation of Neuronal Action Potential Dynamics
Dendrotoxin A significantly alters the shape and duration of neuronal action potentials. This modulation is a direct consequence of its ability to block specific subtypes of voltage-gated potassium channels.
Prolongation of Action Potential Duration
The most prominent effect of this compound on action potential dynamics is the prolongation of its duration. wikipedia.orgecronicon.netprezi.com By obstructing the outflow of potassium ions that is necessary for the repolarization phase of the action potential, the neuron remains depolarized for an extended period. tandfonline.com Studies on peripheral frog nerve fibers have demonstrated that this compound reduces the amplitude and prolongs the duration of the action potential. nih.gov This effect is initiated by the blockade of a fast-activating, voltage-dependent potassium current, often referred to as the A-type current (IA). latoxan.combiologists.com
Regulation of Neurotransmitter Release
The prolonged depolarization caused by this compound has a profound impact on the release of neurotransmitters from presynaptic terminals.
Facilitation of Acetylcholine (B1216132) Release at Neuromuscular Junctions
A primary and well-documented effect of this compound is the enhanced release of acetylcholine (ACh) at the neuromuscular junction. wikipedia.orgecronicon.netprezi.com The extended duration of the action potential at the motor nerve terminal allows for a greater influx of calcium ions through voltage-gated calcium channels. tandfonline.com This increased intracellular calcium concentration directly triggers the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, leading to a larger amount of neurotransmitter being released into the synaptic cleft. researchgate.net This facilitatory effect on acetylcholine release was one of the first identified actions of the toxin and is responsible for the observed muscle hyperexcitability. ecronicon.netnih.gov
Impact on Other Neurotransmitter Systems
The action of this compound is not limited to the cholinergic system. Research indicates that it can also facilitate the release of other neurotransmitters in the central nervous system. For instance, studies using rat brain synaptosomes have shown that this compound can promote the release of gamma-aminobutyric acid (GABA) and potentially glutamate (B1630785). ecronicon.netnih.gov This suggests that the toxin's ability to block potassium channels and thereby enhance neurotransmitter release is a more generalized mechanism affecting various neuronal circuits. ecronicon.net
Effects on Neuronal Excitability
By altering fundamental properties of the action potential and neurotransmitter release, this compound leads to a state of neuronal hyperexcitability. ecronicon.netmedchemexpress.com
Induction of Repetitive Neuronal Firing Patterns
A key consequence of this compound's action is the induction of repetitive firing in neurons. tandfonline.com The blockade of potassium channels lowers the threshold for firing an action potential and reduces the accommodation of the neuron to a sustained stimulus. nih.govjneurosci.org This means that a smaller depolarization is required to trigger an action potential, and the neuron is capable of firing multiple spikes in response to a single stimulus. jneurosci.orgnih.gov This effect has been observed in various neuronal types, including those in the Xenopus embryo spinal cord and rat cerebellar Purkinje neurons, where this compound markedly increases the repetitive firing capabilities of the cells. jneurosci.orgsemanticscholar.org In neocortical pyramidal neurons, low concentrations of α-dendrotoxin have been shown to double the firing frequency during a sustained current injection. nih.govnih.govjneurosci.org This heightened excitability and propensity for repetitive firing contribute to the convulsive symptoms associated with this compound. ecronicon.net
Central Nervous System Hyperexcitability Models
This compound and its homologues are potent neurotoxins that induce central nervous system (CNS) hyperexcitability, making them valuable tools in creating experimental models for conditions like epilepsy. ecronicon.netuwyo.edu The primary mechanism underlying this convulsant activity is the blockade of specific subtypes of voltage-gated potassium (K+) channels, which leads to a cascade of events culminating in uncontrolled neuronal firing. ecronicon.netresearchgate.net
The toxin's action is primarily targeted at presynaptic terminals in the CNS. uwyo.edu By blocking voltage-gated potassium channels, specifically those containing Kv1.1, Kv1.2, and Kv1.6 subunits, this compound prolongs the duration of the action potential in neurons. wikipedia.orgresearchgate.net This extended depolarization prevents the normal repolarization of the presynaptic membrane, leading to an increased influx of calcium ions through voltage-gated calcium channels. wikipedia.orgpnas.org The elevated intracellular calcium concentration facilitates the release of neurotransmitters, including the excitatory neurotransmitter acetylcholine, at the neuromuscular junction and glutamate in cortical synaptosomes. ecronicon.netwikipedia.org This enhanced neurotransmitter release results in hyperexcitability and convulsive symptoms. ecronicon.netwikipedia.org
Studies using intracerebroventricular injections of dendrotoxin in rats have demonstrated its potent convulsant effects. pnas.org In hippocampal slices, dendrotoxin has been shown to be a potent convulsant that enhances cell excitability and potentiates transmitter release. pnas.org This effect is attributed to the reduction of a transient, voltage-dependent K+ conductance, known as the A-current (IA). pnas.org The blockade of this current is directly linked to the toxin's convulsant action. pnas.org
Furthermore, research on mice lacking the Kv1.1 channel subunit (Kcna1-null mice) reveals that these animals exhibit baseline hyperexcitability. nih.gov When these already hyperexcitable neurons are exposed to dendrotoxin, their excitability is further increased, highlighting the toxin's role in blocking the remaining dendrotoxin-sensitive channels (likely containing Kv1.2 and/or Kv1.6 subunits) and exacerbating the hyperexcitable phenotype. nih.gov The use of radiolabeled 125I-α-dendrotoxin has been instrumental in identifying the specific binding sites and understanding the distribution of these channels within the CNS, further solidifying its use in studying conditions of peripheral nerve hyperexcitability. elsevier.es
The epileptiform activity induced by dendrotoxin in the CA1 and CA3 regions of the hippocampus can be mitigated by non-NMDA receptor antagonists, indicating the involvement of the glutamatergic system in the downstream effects of K+ channel blockade. ecronicon.net This makes this compound a crucial pharmacological tool for dissecting the complex interplay of ion channels and neurotransmitter systems in the generation of seizures and for developing and testing potential antiepileptic therapies. ecronicon.netresearchgate.net
Interactions with Other Ion Channels (e.g., Acid-Sensing Ion Channels)
While the primary targets of this compound are voltage-gated potassium channels of the Kv1 subfamily, emerging research has revealed its interaction with other types of ion channels, notably acid-sensing ion channels (ASICs). researchgate.netresearchgate.netfrontiersin.org ASICs are proton-gated cation channels that are widely expressed in the nervous system and are involved in various physiological and pathological processes, including pain sensation, synaptic plasticity, and fear conditioning. frontiersin.orgmdpi.com
α-dendrotoxin, a homologue of this compound, has been shown to inhibit ASIC currents in dorsal root ganglion neurons of rats. researchgate.netmdpi.com Specifically, it reversibly inhibits the transient ASIC currents with a half-maximal inhibitory concentration (IC50) of 0.8 μM and also affects the sustained current at a concentration of 3 μM. mdpi.com This inhibitory activity is considered weak compared to its potent effects on Kv channels, which are typically in the low nanomolar range. researchgate.netuq.edu.au
The structural basis for this interaction is thought to lie in the toxin's molecular surface and electrostatic properties. researchgate.net Although dendrotoxins are well-known for their interaction with Kv channels through positively charged residues, these features may also allow for a lower-affinity interaction with the acidic pocket of ASIC channels. researchgate.netresearchgate.net It has been proposed that a cluster of basic and aromatic residues on the toxin's surface could be responsible for its activity on ASICs. uq.edu.au
It's important to note that while this compound and its homologues can modulate ASICs, they are not considered selective blockers for these channels. mdpi.comuq.edu.au Their primary and most potent activity remains the blockade of Kv1.1, Kv1.2, and Kv1.6 channels. researchgate.net The interaction with ASICs represents a form of pharmacological promiscuity, where a toxin can bind to multiple, structurally distinct targets. uq.edu.au
The table below summarizes the known interactions of α-dendrotoxin with different ion channels:
| Ion Channel Subtype | Toxin | Organism | Effect | Potency (IC50/Ki) |
| Kv1.1 | α-dendrotoxin | Dendroaspis angusticeps (Eastern green mamba) | Block | 9.4 nM |
| Kv1.2 | α-dendrotoxin | Dendroaspis angusticeps (Eastern green mamba) | Block | 0.38 nM |
| Kv1.6 | α-dendrotoxin | Dendroaspis angusticeps (Eastern green mamba) | Block | 9 nM |
| ASICs (transient current) | α-dendrotoxin | Dendroaspis angusticeps (Eastern green mamba) | Inhibition | 0.8 µM |
This cross-reactivity highlights the complexity of toxin-channel interactions and underscores the need for careful interpretation of experimental results when using dendrotoxins as pharmacological probes. researchgate.net While the physiological significance of the interaction between this compound and ASICs is not yet fully understood, it opens up new avenues for research into the structure, function, and pharmacology of both Kv channels and ASICs. frontiersin.org
Pharmacological Characterization and Ion Channel Modulation Studies of Dendrotoxin a
Affinities and Dissociation Constants for Kv Channel Subtypes
Dendrotoxin A exhibits high affinity for several subtypes of the Kv1 family of potassium channels. Its binding is potent and selective, making it a useful probe for differentiating between various channel types. Studies on cloned potassium channels have demonstrated that this compound effectively blocks Kv1.1, Kv1.2, and Kv1.6 channels with affinities in the low nanomolar range. nih.govstrath.ac.uknih.gov
The interaction is characterized by a reversible, high-affinity binding to the channel's extracellular vestibule. The equilibrium dissociation constant (Kd) is a measure of the affinity of the toxin for the channel, with lower values indicating a stronger interaction. While precise Kd values can vary depending on the experimental system (e.g., oocyte expression systems, native neurons), the consistently low nanomolar affinity underscores the potency of this neurotoxin. For instance, δ-dendrotoxin, a close homolog, was shown to bind a modified Shaker K+ channel with a Kd of 2.0 nM. uwyo.edu Another study on Myxicola giant axons reported a dissociation constant (KD) of 150 nM for the complete block of K+ channels by dendrotoxin. nih.gov
| Kv Channel Subtype | Reported Affinity for this compound (α-DTX) | Reference |
|---|---|---|
| Kv1.1 | Low Nanomolar | nih.govstrath.ac.uknih.gov |
| Kv1.2 | Low Nanomolar | nih.govstrath.ac.uknih.gov |
| Kv1.6 | Low Nanomolar | nih.gov |
Kinetic Analysis of Dendrotoxin-Channel Interactions
The interaction between this compound and Kv channels is a dynamic process involving the association and dissociation of the toxin molecule with the channel protein. Kinetic analyses have revealed that a single dendrotoxin molecule associates reversibly with the potassium channel to produce its inhibitory effect. wikipedia.orguwyo.edu This interaction generally follows a 1:1 stoichiometry. uwyo.edu
Studies using electrophysiological techniques have allowed for the determination of the kinetic constants governing this interaction. For δ-dendrotoxin, a close relative of this compound, the association rate constant (k_on) for binding to a modified Shaker channel was measured to be approximately 5 x 10^7 M⁻¹s⁻¹. uwyo.edu The dissociation rate constant (k_off) for this interaction was about 0.05 s⁻¹, corresponding to a dissociation time constant of around 20 seconds. uwyo.edu These kinetic parameters are consistent with the high affinity of the toxin, as the ratio of k_off to k_on provides an estimate of the equilibrium dissociation constant (Kd).
| Kinetic Parameter | Value (for δ-dendrotoxin) | Description | Reference |
|---|---|---|---|
| Association Rate (k_on) | ~5 x 107 M-1s-1 | Rate at which the toxin binds to the channel. | uwyo.edu |
| Dissociation Rate (k_off) | ~0.05 s-1 | Rate at which the toxin unbinds from the channel. | uwyo.edu |
| Stoichiometry | 1:1 | One toxin molecule binds to one channel. | uwyo.edu |
Allosteric Effects on Channel Gating and Permeation
While it was initially thought that dendrotoxins might act as simple pore blockers, physically occluding the ion conduction pathway, mounting evidence suggests a more complex, allosteric mechanism of inhibition. wikipedia.org It is proposed that this compound binds to a site near the channel's outer vestibule, but does not act as a physical plug. uwyo.edu This binding event is thought to induce conformational changes in the channel protein that indirectly inhibit ion flow. wikipedia.orguwyo.edu
This allosteric model suggests that the toxin alters the dynamical structure of the channel. uwyo.edu By binding to the channel, dendrotoxin may stabilize a non-conducting conformation or alter the energetics of channel gating, making it more difficult for the channel to open in response to changes in membrane voltage. This modulation of the channel's gating machinery, rather than a direct blockage of the pore, is a hallmark of allosteric inhibition. Research on the interaction of dendrotoxins with the intracellular gating ring of large-conductance Ca2+-activated K+ (BKCa) channels further supports the idea that these toxins can alter the dynamic balance between the open and closed states of the channel. nih.gov
Comparative Pharmacology of this compound and Related Peptides
The pharmacological effects of this compound can be better understood by comparing it with other members of the dendrotoxin family, such as Toxin I and Toxin K from the black mamba (Dendroaspis polylepis). While these toxins share a high degree of structural similarity, subtle differences in their amino acid sequences lead to significant variations in their potency and selectivity for different Kv channel subtypes. nih.govstrath.ac.uk
Toxin I has a pharmacological profile similar to this compound, blocking Kv1.1, Kv1.2, and Kv1.6 channels in the low nanomolar range. nih.govstrath.ac.uk In contrast, Toxin K is exceptionally potent and selective for the Kv1.1 subtype, with activity in the picomolar range. nih.govstrath.ac.uk This high selectivity is attributed to differences in the residues that form the interaction surface with the channel. Studies have shown that Toxin K interacts with Kv1.1 through lysine (B10760008) residues in both its N-terminus and its β-turn region. wikipedia.org this compound, however, appears to interact with its target channels primarily through residues in its N-terminus. wikipedia.org This less extensive interaction domain may explain why this compound is less discriminative between Kv channel subtypes compared to the highly selective Toxin K. wikipedia.org
Advanced Research Methodologies and Analytical Approaches in Dendrotoxin a Studies
Electrophysiological Techniques for Ion Channel Current Recording
Electrophysiology provides direct evidence of dendrotoxin A's ability to block potassium currents. These techniques measure the electrical activity of cells and ion channels, offering insights into the kinetics and voltage dependence of the toxin's effects.
Patch-Clamp Electrophysiology (Whole-Cell and Single-Channel)
Patch-clamp electrophysiology is a fundamental technique used to record ion channel currents from individual cells or even single channels numberanalytics.com. The whole-cell configuration allows researchers to measure the total ionic current flowing across the membrane of a cell, providing information on the cumulative effect of this compound on all sensitive potassium channels present numberanalytics.comnih.gov. By applying voltage steps or ramps, the voltage dependence of the block can be assessed. The single-channel configuration, on the other hand, enables the study of the behavior of individual ion channels, allowing for the determination of parameters such as channel open probability, conductance, and the duration of toxin-bound (blocked) states. This provides a more detailed understanding of the molecular interaction between this compound and its target channel. Whole-cell patch clamp has been used to assess the effects of alpha-dendrotoxin (B1179115) on the electrophysiological properties of spiral ganglion neurons, showing that it can transform rapid accommodation into continuous firing nih.govnih.gov.
Voltage-Clamp Analysis in Heterologous Expression Systems (e.g., Xenopus Oocytes, Mammalian Cell Lines)
Heterologous expression systems, such as Xenopus oocytes and mammalian cell lines (e.g., HEK293 cells), are widely used to study the function of specific ion channel subtypes researchgate.netresearchgate.netphysiology.orgpnas.org. By injecting mRNA or transfecting cDNA encoding specific potassium channel subunits, researchers can control which channels are expressed in the cell membrane. Voltage-clamp analysis in these systems allows for the isolation and characterization of currents mediated by specific channel subtypes that are targets of this compound, such as Kv1.1, Kv1.2, and Kv1.6 researchgate.neteurekaselect.comresearchgate.net. This approach is crucial for determining the potency and selectivity of this compound for different channel compositions. For instance, voltage-clamp experiments using Xenopus oocytes expressing modified Shaker channels have been used to study the interaction between delta-dendrotoxin and the channel, providing accurate determination of the equilibrium constant for binding uwyo.edu. Studies have shown that alpha-dendrotoxin blocks Kv1.1, Kv1.2, and Kv1.6 channels in the nanomolar range when expressed in these systems researchgate.neteurekaselect.comresearchgate.net.
Recordings from Native Neuronal Preparations (e.g., Synaptosomes, Hippocampal Slices, Spiral Ganglion Neurons, Drosophila Neuromuscular Junctions)
Studying the effects of this compound in native neuronal preparations provides valuable insights into its actions in a more physiologically relevant context. Recordings from synaptosomes (isolated nerve terminals) can reveal how this compound affects presynaptic potassium channels and, consequently, neurotransmitter release nih.govnih.govlatoxan.com. Hippocampal slices, containing intact neuronal circuits, allow for the investigation of this compound's impact on neuronal excitability and synaptic transmission within a complex network nih.govotago.ac.nzphysiology.org. Studies using voltage-clamp analysis of CA1 neurons in hippocampal slices have shown that nanomolar concentrations of dendrotoxin selectively reduce a transient, voltage-dependent potassium conductance nih.gov. Recordings from spiral ganglion neurons have demonstrated that alpha-dendrotoxin-sensitive potassium currents contribute to neuronal firing patterns nih.govnih.gov. The Drosophila neuromuscular junction is another preparation used to study the effects of this compound on potassium channels and neuromuscular transmission biologists.com.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are employed to characterize the binding sites of this compound on target membranes or proteins, providing quantitative information about the affinity and density of these sites revvity.comnih.goveurofinsdiscovery.comresearchgate.netnih.gov.
Use of Radiolabeled this compound Analogs
To perform radioligand binding assays, this compound or its analogs are labeled with a radioisotope, such as 125I revvity.comnih.govresearchgate.netnih.gov. These radiolabeled toxins are used as tracers to detect and quantify the binding sites. The high specific activity of radiolabeled ligands allows for the detection of low numbers of binding sites revvity.com. Radiolabeled alpha-dendrotoxin is available for research use revvity.com.
Determination of Binding Parameters (Bmax, Kd, Kon, Koff, Ki)
Radioligand binding assays allow for the determination of key binding parameters that describe the interaction between this compound and its receptor sites. These parameters include:
Bmax (Maximum Binding Capacity): Represents the total number of specific binding sites in a given sample (e.g., pmol/mg protein) revvity.comuwec.edu.
Kd (Equilibrium Dissociation Constant): Indicates the affinity of this compound for its binding site. A lower Kd value signifies higher affinity. It represents the concentration of the ligand at which half of the binding sites are occupied at equilibrium revvity.comuwec.edu. Studies have reported Kd values for dendrotoxin binding to synaptosomal membranes nih.govresearchgate.net. For instance, equilibrium binding experiments in imidazole-based buffers yielded biphasic Scatchard plots, revealing two populations of sites with Kd values of 0.26 nM and 6.14 nM nih.gov. Another study using 125I-labelled delta-dendrotoxin on guinea-pig cortex synaptosomes reported a Kd of 0.32 nM researchgate.net.
Kon (Association Rate Constant): Measures the rate at which this compound binds to its receptor revvity.com.
Koff (Dissociation Rate Constant): Measures the rate at which this compound dissociates from its receptor revvity.com.
Ki (Inhibition Constant): Determined in competition binding assays, where the ability of unlabeled compounds (including this compound itself or other toxins) to displace the radiolabeled this compound is measured revvity.comresearchgate.net. The Ki value represents the affinity of the competing ligand for the binding site. Studies have used competition assays with 125I-labeled dendrotoxin I to investigate the binding of other toxins researchgate.netnih.gov.
These parameters are typically determined by incubating increasing concentrations of radiolabeled this compound with a membrane preparation or purified protein containing the binding sites, followed by separation of bound from free ligand and measurement of radioactivity. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound or a related competitor) from total binding. Analysis of the binding data, often using saturation and competition binding curves and techniques like Scatchard plots or non-linear regression, allows for the calculation of these parameters nih.govuwec.eduresearchgate.net.
Here is a table summarizing some reported binding parameters for dendrotoxin:
| Preparation | Ligand | Buffer/Conditions | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Rat brain synaptic membranes | 125I-labeled dendrotoxin | Krebs/phosphate buffer | 0.4 | 0.42 | nih.gov |
| Rat brain synaptic membranes | 125I-labeled dendrotoxin | Imidazole-based buffer | 0.26 (Site 1) | 0.16 (Site 1) | nih.gov |
| 6.14 (Site 2) | 2.65 (Site 2) | nih.gov | |||
| Guinea-pig cortex synaptosomes | 125I-labeled δ-dendrotoxin | Not specified | 0.32 ± 0.07 | 0.33 ± 0.04 | researchgate.net |
| Rat brain synaptosomal membranes | 125I-labeled dendrotoxin I | Not specified | IC50 = 20 nM (for synthetic DTX) | - | researchgate.net |
Table 1: Reported Dendrotoxin Binding Parameters
Molecular Biology and Genetic Engineering Techniques
Molecular biology and genetic engineering techniques are fundamental in dissecting the relationship between this compound's amino acid sequence, its structure, and its function. These methods enable targeted modifications to the toxin and facilitate its production for detailed study.
Site-Directed Mutagenesis for Interaction Site Delineation
Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues in this compound that are critical for its binding to and blockade of potassium channels. By systematically altering individual or multiple amino acids in the toxin's sequence and then assessing the functional consequences, researchers can map the interaction surface.
Studies utilizing site-directed mutagenesis on dendrotoxin variants, such as delta-dendrotoxin and dendrotoxin K, have successfully identified key residues involved in channel interaction. For instance, research on delta-dendrotoxin identified a triangular patch of seven side-chains (Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26) crucial for blocking potassium currents in a Shaker potassium channel variant. uwyo.edunih.gov Similarly, mutagenesis of alpha-dendrotoxin has revealed that substitutions of residues like Lys5 and Leu9 can drastically reduce binding affinity to Kv1 channels. researchgate.net While a lysine (B10760008) triplet at positions 28-30 in alpha-dendrotoxin was initially considered important, site-directed mutagenesis revealed it was not essential for binding. dntb.gov.uacore.ac.uk
Data from site-directed mutagenesis studies highlight the specific amino acids contributing to the toxin's potency and selectivity.
| Dendrotoxin Variant | Mutated Residues (Example) | Effect on Binding/Activity | Reference |
| delta-dendrotoxin | Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, Lys26 | Crucial for blocking Shaker channel currents | uwyo.edunih.gov |
| alpha-dendrotoxin | Lys5, Leu9 | Decreased affinity (>1000-fold) | researchgate.net |
| alpha-dendrotoxin | Arg3, Arg4, Leu6, Ile8 | Decreased affinity (5-30-fold) | researchgate.net |
| alpha-dendrotoxin | Lys28-30 triplet | Not essential for binding | dntb.gov.uacore.ac.uk |
| dendrotoxin K | Various surface amino acids | Used to identify critical residues for neuronal K+ channel interaction | acs.org |
These findings demonstrate the precision with which site-directed mutagenesis can pinpoint residues involved in protein-protein interactions, providing insights into the molecular basis of this compound's activity.
Gene Expression and Protein Production Systems
Producing sufficient quantities of this compound and its variants for structural and functional studies often requires heterologous gene expression and protein production systems. These systems allow for the synthesis of recombinant toxin proteins.
Various expression systems have been employed for producing animal venom toxins, including dendrotoxins. Bacterial systems, particularly Escherichia coli, have been successfully used for the expression of dendrotoxin variants like dendrotoxin K, often as fusion proteins to enhance solubility and facilitate purification. acs.orgnih.gov Expression in the periplasmic space of E. coli can be advantageous for disulfide-rich proteins like dendrotoxins, promoting correct folding. acs.orgnih.govfrontiersin.org After expression, the fusion tag is typically cleaved to yield the mature toxin. acs.orgnih.gov
While bacterial systems are widely used due to their ease of manipulation and scalability, eukaryotic systems like yeast (Pichia pastoris) and insect cells can also be utilized, particularly when post-translational modifications or more complex folding pathways are required. frontiersin.org Synthetic approaches, such as solid-phase peptide synthesis, have also been used to produce this compound and its analogs, allowing for the incorporation of modified amino acids. researchgate.netresearchgate.net
The successful expression and purification of biologically active recombinant dendrotoxin variants have been critical for enabling detailed structure-function studies and the creation of mutants with tailored specificities for different potassium channel subtypes. nih.gov
Structural Biology Approaches
Understanding how this compound interacts with potassium channels at a molecular level necessitates the determination of its three-dimensional structure and the structure of its complexes. Structural biology techniques provide the means to visualize these molecular architectures.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is a primary technique for determining the atomic and molecular structure of crystalline substances, including proteins like this compound. readcrystalbio.compatnawomenscollege.in This method involves obtaining high-quality crystals of the protein, diffracting X-rays through the crystal, and analyzing the resulting diffraction pattern to reconstruct the electron density map and thus the three-dimensional structure. patnawomenscollege.in
The three-dimensional structure of alpha-dendrotoxin has been determined using X-ray crystallography. researchgate.netacs.org These studies have revealed that dendrotoxins share a similar global polypeptide fold with Kunitz-type serine protease inhibitors, such as bovine pancreatic trypsin inhibitor (BPTI), despite lacking significant protease inhibitory activity. wikipedia.orgresearchgate.nettandfonline.comacs.org The structure of alpha-dendrotoxin shows a short 3₁₀-helix, a two-stranded antiparallel β-sheet, and a two-turn alpha-helix, stabilized by three disulfide bridges. wikipedia.org
Structural data from X-ray crystallography provides atomic-level details of the toxin's fold, the arrangement of its secondary structure elements, and the positions of its amino acid residues, which are essential for understanding its interaction with target channels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to determine the three-dimensional structure of proteins, particularly in solution. Unlike crystallography, which requires crystals, NMR can provide information about protein dynamics and flexibility in a more native-like environment.
NMR studies provide valuable complementary information to crystallography, particularly regarding the conformational behavior of this compound in solution and the identification of residues that are functionally important based on their spatial arrangement.
Cryo-Electron Microscopy for Complex Structures
Cryo-Electron Microscopy (Cryo-EM) has emerged as a crucial technique for determining the structures of large protein complexes, including ion channels bound to toxins. Cryo-EM involves freezing the sample in a thin layer of amorphous ice and imaging it with an electron microscope. Computational methods are then used to reconstruct the three-dimensional structure from numerous two-dimensional images.
Cryo-EM has been successfully applied to study the structure of voltage-gated potassium channels, including in complex with toxins like alpha-dendrotoxin. researchgate.netbiorxiv.orgelifesciences.orgnih.gov Recent near-atomic-resolution cryo-EM structures of the mammalian voltage-gated potassium channel Kv1.2 bound to alpha-dendrotoxin have provided direct visualization of the toxin's interaction with the channel. researchgate.netbiorxiv.orgelifesciences.orgnih.gov These structures show alpha-dendrotoxin attaching to the outer mouth of the channel, with a lysine residue penetrating into the selectivity filter, partially disrupting ion binding sites. researchgate.netbiorxiv.orgelifesciences.orgnih.gov
Cryo-EM studies of this compound in complex with potassium channels offer unprecedented insights into the molecular details of the blocking mechanism, revealing how the toxin physically interacts with the channel pore and selectivity filter.
Computational Modeling and Simulation
Computational methods provide valuable insights into the structural dynamics of this compound and its complexes with ion channels, complementing experimental studies. These techniques allow for the prediction of binding modes, the assessment of interaction energies, and the identification of key residues involved in the toxin-channel recognition.
Docking Studies and Pharmacophore Modeling
Docking studies are computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (a potassium channel). These studies are often coupled with experimental data, such as alanine-scanning mutagenesis, to validate the predicted binding poses. nih.gov Protein-protein docking has been utilized to explore the recognition mechanism between δ-dendrotoxin and potassium channels. nih.gov
Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target. For dendrotoxins, pharmacophore models help in understanding the key residues and structural motifs responsible for their potassium channel blocking activity. Studies have attempted to define the functional site of α-dendrotoxin and compare its pharmacophore to that of BPTI. researchgate.netresearchgate.net While dendrotoxins and BPTI share a structural fold, their pharmacophores for interacting with potassium channels and serine proteases, respectively, are located in different regions of the molecule. researchgate.netresearchgate.netuliege.be The pharmacophore of dendrotoxins for potassium channel blockade has been associated with positively charged lysine residues in the N-terminal region and a solvent-exposed beta-turn region. nih.govwikipedia.org Specifically, Lys5 and Leu9 have been identified as critical residues for the binding of α-dendrotoxin to Kv1 channels, with substitutions significantly reducing affinity. researchgate.net Other residues like Arg3, Arg4, Leu6, and Ile8 also contribute to binding. researchgate.net A topochemical model for dendrotoxin-I (DTX-I) suggests two potential binding sites to potassium channels: a cationic domain involving Lys residues at positions 5, 28, and 29, and a triad (B1167595) formed by Lys19, Tyr17, and Trp37. nih.gov These sites are located on opposite sides of the molecule. nih.gov
Peptide Synthesis and Chemical Modification Strategies
Peptide synthesis is a fundamental technique for obtaining this compound and its analogs for research purposes. Chemical modification strategies allow for the systematic alteration of specific amino acid residues to probe their roles in structure, function, and target interaction.
Dendrotoxin, being a peptide toxin, can be synthesized using methods like the Fmoc-tBu strategy. researchgate.net Synthetic dendrotoxin has been shown to be biologically active and can co-elute with the natural toxin in techniques like RP-HPLC. researchgate.net The ability to synthesize dendrotoxin allows for the production of milligram amounts of the peptide and the creation of engineered and modified versions. researchgate.nettandfonline.com
Chemical modification, such as residue-specific modifications or site-directed mutagenesis coupled with synthesis, has been instrumental in identifying key amino acids for dendrotoxin binding activity. researchgate.netwikipedia.org For example, acetylation of Lys5 and Lys29 in dendrotoxin-I significantly decreased its binding affinity. wikipedia.org Similarly, alanine (B10760859) substitutions of positively charged lysine and arginine residues in dendrotoxin-K have revealed their importance for binding. wikipedia.org Substitution of Lys5 in α-dendrotoxin with non-natural amino acids like norleucine or ornithine also significantly altered its binding properties. researchgate.net These studies, combining chemical synthesis and modification with binding assays, have been crucial in delineating the functional sites of dendrotoxins and understanding the molecular basis of their interaction with potassium channels. researchgate.net Chemical synthesis has also been used to confirm and correct the reported sequence of dendrotoxin-I, identifying Asp at position 12 instead of Asn. nih.gov
Key Residues Implicated in Dendrotoxin-Potassium Channel Interaction
| Dendrotoxin Type | Residues | Role in Interaction |
| δ-Dendrotoxin | Lys6 | Inserts into channel selectivity filter nih.gov |
| δ-Dendrotoxin | Lys3, Arg10 | Form polar/nonpolar interactions, including salt bridges, with channel residues nih.gov |
| δ-Dendrotoxin | Lys26 | Interacts electrostatically with channel residues (e.g., Glu423) nih.gov |
| α-Dendrotoxin | Lys5, Leu9 | Critical for binding affinity; substitutions reduce affinity significantly researchgate.net |
| α-Dendrotoxin | Arg3, Arg4, Leu6, Ile8 | Contribute to binding affinity researchgate.net |
| Dendrotoxin-I | Lys5, Lys29 | Acetylation decreases binding affinity wikipedia.org |
| Dendrotoxin-I | Lys5, Lys28, Lys29 | Part of a proposed cationic binding domain nih.gov |
| Dendrotoxin-I | Lys19, Tyr17, Trp37 | Form a proposed functional triad binding site nih.gov |
Structure Activity Relationship Studies and Molecular Engineering of Dendrotoxin a
Identification of Key Pharmacophores for Kv Channel Selectivity
The interaction between dendrotoxin A and Kv channels is primarily mediated by electrostatic interactions. wikipedia.org A key pharmacophore, the functional region of the toxin that binds to the channel, has been identified through structural and mutational studies. This pharmacophore consists of a constellation of amino acid residues, with a critical lysine (B10760008) residue playing a central role.
Cryo-electron microscopy (cryo-EM) studies have revealed that α-dendrotoxin physically occludes the ion conduction pathway of the Kv1.2 channel. elifesciences.orgelifesciences.org A lysine residue from the toxin inserts into the selectivity filter of the channel, with its terminal amine group forming coordinating bonds with carbonyl groups within the filter. elifesciences.org This insertion disrupts the outermost ion-binding site, effectively blocking potassium ion flow. elifesciences.org
The selectivity of this compound for different Kv channel subtypes is determined by subtle variations in the amino acid residues within and around the pharmacophore. researchgate.net While α-dendrotoxin blocks Kv1.1, Kv1.2, and Kv1.6 channels with low nanomolar affinity, other dendrotoxins like toxin K exhibit a higher preference for Kv1.1. nih.goveurekaselect.com This difference in selectivity is attributed to the specific residues that form the interaction surface. wikipedia.org For instance, the interaction of dendrotoxin-K with Kv1.1 involves lysine residues in both its N-terminus and a β-turn region, whereas α-dendrotoxin's interaction is primarily through its N-terminus. wikipedia.org This more extensive interaction surface in dendrotoxin-K likely contributes to its stricter selectivity for Kv1.1. wikipedia.orgnih.gov
The primary pharmacophore of dendrotoxins is characterized by the presence of a crucial lysine residue in close proximity to a hydrophobic residue. nih.gov This arrangement appears to be a common feature among various potassium channel-blocking toxins, suggesting a convergent evolution of function despite different structural scaffolds. nih.gov
Mutagenesis Studies on this compound for Functional Mapping
Site-directed mutagenesis has been a pivotal technique in mapping the functional interaction surface of this compound and understanding the contribution of individual amino acid residues to its binding affinity and selectivity. By systematically substituting specific amino acids, researchers have been able to pinpoint the key residues that form the toxin's pharmacophore.
Early studies involving residue-specific chemical modifications on dendrotoxin-I, a close homolog of α-dendrotoxin, showed that acetylation of Lys5 near the N-terminus and Lys29 in a β-turn region significantly reduced its binding affinity. wikipedia.org Subsequent mutagenesis studies on this compound and its homologs have provided a more detailed picture.
A comprehensive mutational analysis of α-dendrotoxin, where 26 of its 59 residues were individually replaced with alanine (B10760859), identified a cluster of residues in the N-terminal region as being critical for binding to Kv1 channels in rat brain. nih.gov The most significant decreases in affinity (over 1000-fold) were observed with substitutions of Lys5 and Leu9. nih.govresearchgate.net Substitutions of Arg3, Arg4, Leu6, and Ile8 also resulted in notable reductions in binding affinity (5 to 30-fold). nih.govresearchgate.net These findings highlight that the functional site of α-dendrotoxin is composed of at least six major binding residues located in its N-terminal domain. nih.gov
Similarly, mutagenesis studies on δ-dendrotoxin identified a triangular patch of seven amino acid side chains (Lys3, Tyr4, Lys6, Leu7, Pro8, Arg10, and Lys26) that are crucial for blocking a Shaker potassium channel variant. uwyo.educapes.gov.br This inhibitory surface on the toxin interacts with specific residues located near the pore of the channel. uwyo.educapes.gov.br
These mutagenesis studies have been instrumental in creating a functional map of the this compound molecule, revealing the "hot spots" of interaction that are essential for its biological activity. uq.edu.au
Design and Synthesis of Dendrotoxin Analogs with Altered Specificity or Potency
The insights gained from structure-activity relationship and mutagenesis studies have paved the way for the rational design and synthesis of this compound analogs with modified properties. The goal of this molecular engineering is to create new molecules with either enhanced potency for a specific Kv channel subtype or altered selectivity profiles.
The chemical synthesis of this compound has been successfully achieved, allowing for the production of milligram quantities of the toxin and its analogs. researchgate.net This approach provides a powerful tool to introduce specific modifications and study their effects on toxin function. Synthetic α-dendrotoxin has been shown to be biologically active and co-elutes with the natural toxin, validating the synthetic methodology. researchgate.net
By substituting key residues identified through mutagenesis, researchers can modulate the toxin's interaction with different Kv channels. For example, knowing that Lys5 and Leu9 are critical for the high-affinity binding of α-dendrotoxin, analogs with modifications at these positions can be synthesized to either increase or decrease affinity for specific channel subtypes. nih.gov
The development of dendrotoxin analogs with altered specificity could lead to more precise pharmacological tools for dissecting the physiological roles of different Kv channel subtypes. nih.gov Furthermore, given that certain pathological conditions are associated with the dysfunction of specific voltage-gated K+ channels, analogs of dendrotoxins with tailored properties hold potential therapeutic promise. nih.goveurekaselect.com The ability to fine-tune the selectivity and potency of these toxins through chemical synthesis and rational design is a key area of ongoing research. nih.gov
Development of Chimeric Toxins for Receptor Subtype Discrimination
Chimeric toxins, created by combining domains or key functional residues from different parent toxins, represent another strategy for developing novel molecules with unique specificities for Kv channel subtypes. This approach leverages the distinct interaction surfaces of different dendrotoxins to create hybrid molecules that can discriminate between closely related channel isoforms.
The rationale behind creating chimeric toxins is that different dendrotoxins achieve their selectivity through distinct sets of interacting residues. For instance, the difference in selectivity between α-dendrotoxin and dendrotoxin-K is attributed to the fact that dendrotoxin-K utilizes two distinct regions for binding (the 310-helix and a β-turn), while α-dendrotoxin primarily relies on its N-terminal region. nih.gov
By swapping domains or residues between these toxins, it is possible to create chimeras that exhibit a combination of the parent toxins' properties or even entirely new selectivity profiles. For example, a chimeric toxin could be designed to incorporate the N-terminal binding domain of α-dendrotoxin with the β-turn region of dendrotoxin-K, potentially resulting in a molecule with a novel pattern of Kv channel subtype inhibition.
This strategy has been successfully applied to other classes of toxins. For example, chimeric toxins of scorpion-derived peptides have been created to achieve greater specificity for particular ion channels. pnas.org The development of chimeric dendrotoxins is a promising avenue for generating highly selective probes that can be used to differentiate between various Kv1 channel subtypes, which often co-assemble into heteromeric channels in the nervous system. nih.gov Such tools would be invaluable for elucidating the precise physiological and pathophysiological roles of these channels.
Evolutionary Biology and Biosynthesis of Dendrotoxins
Phylogenetic Analysis of Dendrotoxin Gene Families
The study of the evolutionary origins and diversification of dendrotoxins, a group of potent neurotoxins found in the venom of mamba snakes, is intrinsically linked to the broader evolution of Kunitz-type toxins in snake venoms. Phylogenetic analyses have been instrumental in unraveling the complex history of these gene families.
Kunitz-type toxins are a widespread family of proteins first identified as protease inhibitors. nih.gov In snake venoms, however, they have undergone remarkable functional diversification, evolving into potent neurotoxins that target ion channels. nih.gov Phylogenetic studies indicate that Kunitz-type peptides were recruited into snake venoms prior to the evolutionary divergence of the Viperidae, Elapidae, and Colubridae families, suggesting a single, ancient origin for this toxin class in venom. nih.govoup.com
The evolutionary trajectory of Kunitz-type toxins is a classic example of neofunctionalization, where following a gene duplication event, one copy retains the ancestral function (protease inhibition) while the other acquires a new function (ion channel blockade). nih.gov Over time, many venom Kunitz peptides have lost their anti-protease activity and specialized as neurotoxins. nih.govresearchgate.net Dendrotoxins, with their high structural similarity to Kunitz-type inhibitors, are a prime example of this evolutionary path, having become highly selective blockers of voltage-gated potassium channels. nih.gov
Research has shown that the ancestral function of Kunitz-type toxins as plasmin inhibitors is under different selective pressures in various snake lineages. universiteitleiden.nl In vipers, this function appears to be under neutral selection, while in non-vipers, it is subject to purifying selection. universiteitleiden.nl In contrast, the neurotoxic variants, including dendrotoxins, are found in distinct clades under positive selection, indicating a rapid evolution of these new functions. universiteitleiden.nl
Table 1: Key Findings in the Evolution of Kunitz-Type Toxins
| Finding | Significance | Reference(s) |
|---|---|---|
| Ancient Recruitment | Kunitz-type toxins were present in the venom of the common ancestor of advanced snakes. | nih.govoup.com |
| Functional Shift | Evolved from protease inhibitors to neurotoxins. | nih.gov |
| Neofunctionalization | Gene duplication allowed for the development of new toxic functions. | nih.gov |
| Positive Selection | Neurotoxic Kunitz peptides show evidence of rapid evolution. | universiteitleiden.nl |
Mechanisms of Convergent Evolution in Ion Channel Blockade
Convergent evolution, the independent evolution of similar traits in different lineages, is a prominent feature in the world of animal toxins. Many venomous creatures, from sea anemones and scorpions to snakes, have developed toxins that block potassium channels, despite these toxins having unrelated protein structures. nih.govnih.gov This remarkable convergence extends to the molecular level.
A key feature of many potassium channel-blocking toxins, including those from phylogenetically distant organisms, is the presence of a "functional dyad" consisting of a critical lysine (B10760008) residue and a nearby aromatic or hydrophobic residue (such as leucine, tyrosine, or phenylalanine). nih.govnih.govnih.gov These residues are positioned in a specific three-dimensional arrangement that is crucial for binding to and blocking the ion channel pore. nih.gov In the case of α-dendrotoxin, site-directed mutagenesis studies have identified Lys5 and Leu9 as being the most critical residues for its binding affinity to Kv1 potassium channels. nih.gov
The independent evolution of this same functional diad in structurally distinct toxins from different animal groups strongly suggests a convergent solution to the problem of blocking potassium channels. nih.gov These toxins have evolved to recognize and interact with conserved features of the ion channel's outer vestibule, leading to a similar mechanism of action. pnas.org This highlights the efficiency of this particular molecular arrangement for high-affinity channel blockade.
Gene Duplication and Diversification in Mamba Venom Glands
The diversity of toxins within a single snake's venom is largely the result of gene duplication and subsequent diversification. universiteitleiden.nlmdpi.com This evolutionary mechanism allows for the generation of new toxin variants with potentially novel functions or altered potencies, providing a significant adaptive advantage for the snake in subduing prey or defending against predators.
In the venom glands of mambas (Dendroaspis species), the genes encoding dendrotoxins are part of the broader Kunitz-type toxin family, which has expanded through repeated gene duplication events. nih.govuniversiteitleiden.nl Following duplication, the redundant gene copies are less constrained by negative selection and are free to accumulate mutations. mdpi.com This can lead to three main outcomes: the gene can become a non-functional pseudogene, it can undergo subfunctionalization (where the original functions are partitioned between the two copies), or it can undergo neofunctionalization (the evolution of a new function). mdpi.com
The evolution of dendrotoxins from an ancestral protease inhibitor is a clear case of neofunctionalization. nih.gov Further duplications within the dendrotoxin lineage itself have likely contributed to the variety of dendrotoxin homologues found in mamba venoms, each with slightly different sequences and potentially different selectivities for various subtypes of potassium channels. wikipedia.org This process of gene duplication followed by rapid diversification under positive selection is a hallmark of the evolution of snake venom arsenals. universiteitleiden.nl
Biosynthetic Pathways and Post-Translational Modifications of Dendrotoxin A
The biosynthesis of this compound, like other venom peptides, begins with the transcription of its corresponding gene in the nucleus of venom gland cells, followed by translation of the messenger RNA into a precursor protein on ribosomes. This precursor typically includes a signal peptide that directs it into the secretory pathway.
The mature this compound is then stored in the lumen of the venom gland, ready to be expelled during a bite. The precise enzymatic machinery and chaperone proteins involved in the folding and modification of this compound within the endoplasmic reticulum of the venom gland cells are complex and are a subject of ongoing research into venom protein synthesis.
Investigational and Pre Clinical Research Applications of Dendrotoxin a
Probes for Investigating Neuronal Physiology and Pathophysiology
Dendrotoxin A's ability to selectively block specific Kv channels makes it an invaluable molecular probe for dissecting the intricate mechanisms of neuronal function. wikipedia.org By observing the effects of this blockade, researchers can infer the physiological roles of these channels in various neuronal populations.
Elucidating Roles of Specific Kv Channels in Brain Function
This compound primarily targets Kv1.1, Kv1.2, and Kv1.6 channel subtypes. researchgate.netnih.gov These channels are crucial for regulating neuronal excitability by controlling the resting membrane potential and repolarizing the membrane during action potentials. wikipedia.org The use of this compound has been instrumental in mapping the distribution and function of these specific channel subtypes throughout the brain. For instance, studies have utilized radiolabeled this compound to identify high densities of its binding sites in synaptic regions and along nerve fiber tracts, including the nodes of Ranvier of motor neurons. wikipedia.orgecronicon.net
Research on cerebellar Purkinje neurons has demonstrated that α-dendrotoxin-sensitive K+ channels (encompassing Kv1.1, Kv1.2, or Kv1.6 subunits) play a significant role in shaping the firing behavior of these neurons. semanticscholar.orgnih.gov The application of α-dendrotoxin was found to increase the repetitive firing capability of these cells, indicating that these D-type channels contribute to spike frequency adaptation. semanticscholar.orgnih.gov Similarly, in neocortical pyramidal neurons, α-dendrotoxin application leads to a dramatic increase in excitability, highlighting the role of these channels in controlling neuronal output. nih.govjneurosci.org
Understanding Excitability Control in Diverse Neuronal Systems
The modulatory effect of this compound on neuronal excitability has been a key area of investigation. semanticscholar.org By blocking specific Kv channels, this compound prolongs the duration of action potentials, which in turn enhances the release of neurotransmitters like acetylcholine (B1216132) at the neuromuscular junction. wikipedia.orgecronicon.net This action leads to muscle hyperexcitability and convulsive symptoms, providing a clear example of how the targeted inhibition of Kv channels can drastically alter neuronal circuit function. wikipedia.org
In studies on neocortical pyramidal neurons, low concentrations of α-dendrotoxin were shown to hyperpolarize the firing threshold for action potentials by 4–8 mV and double the firing frequency during a somatic current step. nih.govjneurosci.org This demonstrates the profound influence of dendrotoxin-sensitive channels on the excitability of these principal neurons. Research on bronchopulmonary vagal afferent nerves has also revealed that α-dendrotoxin-sensitive D-type K+ channels act as a critical brake on nerve activation by stabilizing the membrane potential. nih.gov
Tool for Understanding Mechanisms of Neurological Disorders
The specific action of this compound on Kv channels has made it a valuable tool for investigating the pathophysiology of neurological disorders where channel dysfunction is implicated.
Research into Epilepsy Models and Kv Channel Dysfunction
Given that this compound can induce seizures, it has been utilized in animal models to study the mechanisms of epilepsy. ecronicon.net The convulsant activity of the peptide is attributed to its blockade of voltage-dependent K+ channels, leading to facilitated synaptic neurotransmitter release. ecronicon.net When administered intracerebroventricularly in rats and mice, dendrotoxin induces epileptiform activity and clonic seizures. ecronicon.net
Research has shown that the epileptogenic effects of dendrotoxin are linked to its binding to potassium channel proteins. nih.gov This has provided evidence for the involvement of Kv1.1-subunits in seizure generation. taylorandfrancis.com Furthermore, studies have explored the interaction of dendrotoxin with other neurotransmitter systems in the context of epilepsy, noting that non-NMDA receptor antagonists can decrease induced epileptiform activity in certain hippocampal regions. ecronicon.net The sensitivity of what is known as the D-type current to α-dendrotoxin is a key characteristic, and this toxin is a known chemoconvulsant. oup.com
Studies on Neurodegenerative Disease Pathways
The role of Kv channels in neurodegenerative diseases is an emerging area of research, and this compound serves as a useful tool in these investigations. Loss of dendrotoxin binding sites has been observed in hippocampal samples from patients with Alzheimer's disease, suggesting a potential link between Kv channel alterations and the disease pathology. ecronicon.net
While direct therapeutic applications are still in early stages, the ability of dendrotoxins to modulate neuronal pathways is of significant interest. nih.gov For instance, by understanding how these toxins alter acetylcholine release, researchers can gain insights into cholinergic deficits observed in conditions like Alzheimer's disease. nih.gov However, it is important to note that most animal models of neurodegenerative diseases are based on genetic mutations, which may not fully recapitulate the complexity of human sporadic diseases. nih.govfrontiersin.org
Lead Compounds for Drug Discovery and Development (Pre-clinical Stage)
The high potency and selectivity of this compound for specific Kv channel subtypes make it and its analogues potential lead compounds for the development of new therapeutic agents. researchgate.netontosight.ai Although still in the pre-clinical stage, the unique structure and function of dendrotoxins offer a valuable scaffold for designing novel drugs. ontosight.ai
The principle behind this approach is that by modifying the structure of the dendrotoxin molecule, it may be possible to create analogues with desired therapeutic properties and reduced toxicity. researchgate.net The understanding of the structure-activity relationships of dendrotoxins is crucial for this endeavor. researchgate.net These toxins are considered valuable therapeutic agents due to their high potency and selectivity for neuronal potassium channels. nih.gov The development of drugs from natural compounds, including phytochemicals and animal toxins, is a growing field, with sophisticated techniques being employed to identify and optimize lead compounds. mdpi.com
Table 1: Investigational Applications of this compound
| Research Area | Application | Key Findings |
|---|---|---|
| Neuronal Physiology | Probe for Kv channel function | Elucidates the role of Kv1.1, Kv1.2, and Kv1.6 in controlling neuronal excitability and neurotransmitter release. wikipedia.orgresearchgate.netnih.govecronicon.net |
| Understanding excitability | Demonstrates how blocking specific K+ channels alters action potential duration and firing frequency in various neurons. semanticscholar.orgnih.govnih.govjneurosci.orgnih.gov | |
| Neurological Disorders | Epilepsy research | Induces seizures in animal models, providing insights into the role of Kv channel dysfunction in epilepsy. ecronicon.netnih.govtaylorandfrancis.comoup.com |
| Neurodegeneration studies | Helps investigate the potential involvement of Kv channels in diseases like Alzheimer's by examining changes in toxin binding sites. ecronicon.netnih.gov | |
| Drug Discovery | Lead compound development | Serves as a structural basis for designing novel, selective Kv channel modulators for therapeutic use. researchgate.netnih.govontosight.ai |
Design of Modulators for Kv Channel Subtypes
The high specificity of dendrotoxins for certain Kv channel subtypes makes them exceptional molecular probes for dissecting channel structure and function, which is a critical step in the rational design of novel therapeutic modulators. Different dendrotoxins exhibit distinct selectivity profiles for channels belonging to the Kv1 subfamily. researchgate.net
For instance, α-dendrotoxin and Dendrotoxin-I (DTX-I) potently block channels containing Kv1.1, Kv1.2, and Kv1.6 subunits. researchgate.nettandfonline.comresearchgate.net In contrast, Dendrotoxin-K (DTX-K) shows a marked preference for Kv1.1-containing channels, acting at picomolar concentrations. researchgate.netresearchgate.net This differential affinity allows researchers to functionally isolate specific channel subtypes in native tissues and expression systems.
By studying the interaction between dendrotoxins and Kv channels, researchers can identify the key amino acid residues on both the toxin and the channel that govern binding affinity and selectivity. acs.org It is understood that the interaction is largely mediated by electrostatic forces between positively charged lysine (B10760008) residues in a specific domain of the dendrotoxin molecule and negatively charged residues in the external vestibule of the potassium channel pore. wikipedia.org
This knowledge is leveraged in several ways:
Structure-Activity Relationship (SAR) Studies: By creating engineered or mutated versions of dendrotoxin and observing the changes in their ability to block specific channels, scientists can map the critical interaction sites. tandfonline.comacs.org
Pharmacophore Modeling: The three-dimensional arrangement of the essential functional groups on the dendrotoxin molecule serves as a "pharmacophore" model. This model can guide the computational screening of small molecule libraries or the de novo design of non-peptide drugs that mimic the toxin's action but possess more favorable pharmacokinetic properties for therapeutic use. researchgate.net
Probing Channel Composition: The use of subtype-specific toxins like DTX-K has been essential in determining the subunit composition of native Kv channels in different neurons. For example, research has used DTX-K to confirm the presence of Kv1.1/Kv1.2 and Kv1.1/Kv1.6 heteromeric channels in the auditory brainstem. jneurosci.org
The following table summarizes the selectivity of prominent dendrotoxins for various Kv1 channel subtypes, highlighting their utility in research.
| Toxin Name | Source Organism | Primary Kv Channel Targets | Potency |
| α-dendrotoxin | Dendroaspis angusticeps (Green mamba) | Kv1.1, Kv1.2, Kv1.6 | Nanomolar range tandfonline.comresearchgate.net |
| Dendrotoxin-I (DTX-I) | Dendroaspis polylepis (Black mamba) | Kv1.1, Kv1.2, Kv1.6 | Nanomolar range researchgate.netontosight.ai |
| Dendrotoxin-K (DTX-K) | Dendroaspis polylepis (Black mamba) | Kv1.1 (preferentially) | Picomolar to nanomolar range researchgate.netresearchgate.net |
This table is generated based on data from multiple sources. researchgate.nettandfonline.comresearchgate.netontosight.ai
Through these applications, this compound and its homologues serve as indispensable templates and investigational tools for the development of a new generation of selective Kv channel modulators for various neurological disorders.
Novel Anticonvulsant Strategies in Pre-clinical Models
The role of potassium channels in regulating neuronal excitability makes them a key target in epilepsy research. researchgate.net While potassium channel openers are investigated as potential anticonvulsants, channel blockers like this compound are known to be pro-convulsant. researchgate.netneupsykey.com Intraventricular injection of dendrotoxin in mice induces severe clonic seizures by inhibiting Kv channels, leading to neuronal hyperexcitability. nih.gov
Although not a therapeutic agent for epilepsy itself, this compound's ability to reliably induce seizures makes it a valuable pharmacological tool for developing and validating novel anticonvulsant strategies in pre-clinical models. This approach allows researchers to:
Validate Kv Channels as a Target: By inducing seizures through a known mechanism (Kv channel blockade), the model confirms that modulating these specific channels is a viable strategy for seizure control.
Screen for Novel Anticonvulsants: The dendrotoxin-induced seizure model can be used to test the efficacy of new compounds. Drugs that successfully prevent or terminate these seizures are likely to have a relevant mechanism of action, potentially involving the restoration of normal potassium channel function or counteracting the downstream effects of their blockade.
A key study evaluated a range of existing anticonvulsant drugs against seizures induced by dendrotoxin (DTX) in mice. The results provided significant insight into the mechanisms that are effective in this specific model of hyperexcitability. nih.gov
| Drug Class | Compound Tested | Efficacy Against DTX-induced Seizures |
| Sodium Channel Blockers | Phenytoin (B1677684) | Effective nih.gov |
| Carbamazepine (B1668303) | Effective nih.gov | |
| Broad Spectrum | Valproate | Effective nih.gov |
| GABA Enhancers | Diazepam | Inactive nih.gov |
| Tiagabine | Inactive nih.gov | |
| NMDA Antagonists | (+/-)-CPP | Inactive nih.gov |
| (+)-MK-801 | Inactive nih.gov | |
| Phencyclidine | Potent Antagonist nih.gov | |
| ADCI | Potent Antagonist nih.gov | |
| AMPA Antagonist | NBQX | Inactive nih.gov |
| Calcium Channel Antagonist | Nimodipine | Inactive nih.gov |
| Anti-absence | Ethosuximide | Inactive nih.gov |
This table is generated based on data from a pre-clinical study on anticonvulsant drugs. nih.gov
The findings that established sodium channel blockers like phenytoin and carbamazepine are effective suggest a functional link between the hyperexcitability caused by Kv channel blockade and the pathways targeted by these drugs. nih.gov This use of this compound helps to delineate the complex interplay of ion channels in epileptogenesis and provides a platform for identifying new therapeutic agents for drug-resistant forms of epilepsy. researchgate.netpsu.edu
Potential in Cancer Research (e.g., targeting Kv1.1 in lung adenocarcinoma cell lines)
Emerging evidence indicates that voltage-gated potassium channels, including Kv1.1, are aberrantly expressed in various cancer cells and play a role in neoplastic processes such as proliferation, migration, and apoptosis. frontiersin.orgnih.gov This has positioned Kv channels as potential molecular targets for cancer therapy. nih.gov this compound, particularly the Kv1.1-specific blocker dendrotoxin-κ (DTX-κ), has been instrumental in pre-clinical studies investigating the role of Kv1.1 in lung cancer. nih.goviiarjournals.org
Research has focused on human lung adenocarcinoma cell lines, such as A549 and the gefitinib-resistant H460 non-small cell lung cancer (NSCLC) line. nih.goviiarjournals.org In these models, the blockade of Kv1.1 channels by DTX-κ has demonstrated significant anti-tumor effects.
Key research findings include:
Inhibition of Cell Proliferation: Treatment with DTX-κ has been shown to reduce the viability of NSCLC cells. iiarjournals.orgiiarjournals.org
Cell Cycle Arrest: The anti-proliferative effect is linked to an arrest of the cell cycle at the G1/S transition phase. iiarjournals.orgiiarjournals.org This is accompanied by changes in the expression of key cell cycle regulatory proteins, such as an increase in p21, p27, and p15, and a decrease in cyclin D3. nih.gov
Suppression of Tumor Growth in vivo: In xenograft models where human lung adenocarcinoma cells (A549 and H460) were implanted in nude mice, direct injection of DTX-κ into the tumor tissue significantly suppressed tumor growth compared to control groups. nih.goviiarjournals.org
The following table summarizes the key findings from pre-clinical studies using dendrotoxin to target Kv1.1 in lung cancer models.
| Cell Line | Cancer Type | Key Findings | In Vivo Model | Reference |
| A549 | Human Lung Adenocarcinoma | DTX-κ reduced tumor formation; increased expression of p21, p27, p15; decreased cyclin D3. | Nude mice xenograft | nih.gov |
| H460 | Gefitinib-resistant Non-Small Cell Lung Cancer (NSCLC) | DTX-κ reduced cell viability by 17% (at 100 nM); induced G1/S cell cycle arrest; reduced tumor volume. | Nude mice xenograft | iiarjournals.orgiiarjournals.org |
This table is generated based on data from pre-clinical cancer research studies. nih.goviiarjournals.orgiiarjournals.org
These findings suggest that Kv1.1 channels are critical for the proliferation of certain lung cancer cells. mdpi.com The use of this compound in these pre-clinical models has not only elucidated a fundamental biological mechanism but also validated Kv1.1 as a novel therapeutic target for NSCLC, including forms that have developed resistance to other targeted therapies like gefitinib. iiarjournals.orgiiarjournals.org
Future Research Directions and Emerging Paradigms in Dendrotoxin a Research
High-Throughput Screening Platform Development for Kv Channel Modulators
The discovery of novel Kv channel modulators, including those based on or inspired by dendrotoxin A, heavily relies on efficient screening methods. High-throughput screening (HTS) platforms are crucial for identifying compounds that interact with specific Kv channel subtypes. nih.govsci-hub.seionbiosciences.com While traditional methods like patch-clamping offer high-quality data, they are often low-throughput, time-consuming, and resource-intensive. sci-hub.se
Emerging HTS approaches for ion channels include fluorescence-based assays and automated electrophysiology, which can provide throughput levels comparable to manual patch-clamp with reasonable efficiency. nih.govsci-hub.seionbiosciences.com Thallium flux assays, originally developed for potassium channels, are also utilized as a surrogate ion flux measurement in HTS. ionbiosciences.com
Recent advancements in screening tools involve the development of chimeric proteins that incorporate the ligand-binding sites of human Kv1.x channels into more tractable bacterial channel scaffolds like KcsA. researchgate.net Specifically, KcsA-Kv1.x chimeras containing both the turret and parts of the filter regions (T+F chimeras) have shown improved predictivity for screening selective Kv1.x blockers compared to those with only the turret region. researchgate.net These improved screening tools are expected to accelerate the identification of novel drug candidates targeting therapeutically relevant Kv channels. researchgate.net
Precision Engineering of this compound for Targeted Cellular Delivery
Leveraging the high affinity and specificity of this compound for certain Kv1 channels, future research aims to engineer the toxin for targeted delivery to specific cell types expressing these channels. Precision targeted drug delivery is a significant area of research, with the goal of delivering therapeutic agents specifically to the site of action to maximize efficacy and minimize off-target effects. mdpi.comnih.gov
Concepts from targeted protein degradation (TPD) are being integrated into drug delivery system design, although this is a broader field not limited to toxins. rsc.org However, the principles of enhancing targetability and improving pharmacokinetic profiles are relevant. rsc.org Micro/nanorobots are also being explored as potential platforms for precise targeted drug delivery, including to specific brain regions, allowing for the local infusion of multiple substances. mdpi.comresearchgate.net While not yet specifically demonstrated for this compound, these advanced delivery systems could potentially be adapted to deliver modified dendrotoxins or dendrotoxin-inspired therapeutics to desired cellular targets.
Integration of Multi-Omics Data for Comprehensive Functional Understanding
Understanding the full functional impact of this compound requires a comprehensive view of the biological systems it affects. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to explore the complex interplay between different biological layers. nih.govislets.cayoutube.com
Integrating multi-omics data can help in understanding how Kv channel expression and function are regulated at multiple levels and how their modulation by toxins like this compound influences cellular phenotypes. nih.govislets.ca This approach can reveal correlated patterns and associations within and between different omics datasets, providing deeper insights into the biological systems. youtube.com While integrating diverse omics data presents computational and analytical challenges, it holds vast potential for unlocking fundamental and applied insights into the effects of toxins and the function of their targets. nih.gov
Exploration of Novel Dendrotoxin Homologues and Venom Libraries
Mamba snake venoms are a rich source of diverse dendrotoxin homologues, and exploring these venom libraries can lead to the discovery of novel toxins with potentially different specificities and potencies for Kv channel subtypes. researchgate.netmdpi.comacs.orgnih.govresearcher.life Different Dendroaspis species, such as Dendroaspis angusticeps and Dendroaspis polylepis, produce dendrotoxins with varying selectivities for Kv1.1, Kv1.2, and Kv1.6 channels. researchgate.netresearchgate.netacs.org For instance, dendrotoxin K from D. polylepis preferentially blocks Kv1.1 channels at picomolar concentrations, while α-dendrotoxin from D. angusticeps blocks Kv1.1, Kv1.2, and Kv1.6 in the nanomolar range. researchgate.netresearchgate.net
Continued bioprospecting and characterization of venom components using advanced techniques can identify new dendrotoxin variants or other venom peptides that modulate Kv channels. mdpi.com This exploration contributes to a broader molecular toolbox for studying Kv channels and may uncover leads for therapeutic development. mdpi.commdpi.com
Advanced Structural Studies of Toxin-Channel Complexes in Native Environments
Determining the high-resolution structures of this compound bound to its target Kv channels is critical for understanding the molecular basis of their interaction and informing rational design of new modulators. Recent advancements in cryo-electron microscopy (cryo-EM) have provided near-atomic resolution structures of mammalian Kv1.2 channels in various states, including bound to α-dendrotoxin. biorxiv.orgnih.govelifesciences.orgsciety.orgresearchgate.net
These studies have shown that α-dendrotoxin attaches to the outer mouth of the channel, with a lysine (B10760008) residue penetrating into the selectivity filter, disrupting ion binding sites. biorxiv.orgnih.govsciety.orgresearchgate.net Specifically, the penetration by α-dendrotoxin appears deeper than that of other toxins like Charybdotoxin, occupying two of the four ion-binding sites in the selectivity filter of Kv1.2. researchgate.net
Future research will likely focus on obtaining structures of this compound and its homologues bound to other Kv1 channel subtypes and in more native-like lipid bilayer environments. researchgate.net Such studies, potentially integrating data from other biophysical techniques, will provide a more complete picture of the toxin-channel interaction dynamics and the conformational changes induced upon binding.
Development of Optogenetic or Chemogenetic Tools based on this compound Principles
Optogenetics and chemogenetics are powerful techniques for precisely controlling neuronal activity by using light-sensitive proteins (opsins) or engineered receptors activated by designer drugs, respectively. frontiersin.orgscholaris.canih.govnih.govpressbooks.pub These techniques often involve modifying ion channels to respond to external stimuli. frontiersin.orgnih.govnih.gov
While current optogenetic and chemogenetic tools primarily utilize opsins or designer receptors like DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), future research could explore developing tools based on the principles of this compound action. frontiersin.orgnih.govpressbooks.pub This might involve engineering Kv channels or dendrotoxin variants to become responsive to light or specific small molecules, allowing for precise external control over Kv channel activity and, consequently, neuronal excitability. For example, one could envision modifying a Kv channel or a dendrotoxin such that their interaction and block are regulated by light or a systemically administered, otherwise inert, compound. This could provide novel ways to probe the physiological roles of specific Kv channels in complex neural circuits.
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and purifying dendrotoxin A from natural sources, and how do these methods impact experimental reproducibility?
- This compound, a peptide toxin from Dendroaspis venoms, is typically isolated via liquid chromatography (LC) and mass spectrometry (MS) . Reproducibility depends on venom source standardization (e.g., snake subspecies, geographic origin) and purity validation (e.g., NMR, circular dichroism). Incomplete purification can introduce confounding isoforms like dendrotoxin I/K, affecting potassium channel selectivity studies .
Q. How does this compound modulate voltage-gated potassium (Kv) channels, and what experimental models are optimal for studying this interaction?
- This compound selectively inhibits Kv1.1/1.2/1.6 channels via pore-blocking. Electrophysiological assays (patch-clamp) in heterologous expression systems (e.g., Xenopus oocytes, HEK293 cells) are standard. However, tissue-specific effects require complementary models like hippocampal slice preparations to assess synaptic transmission modulation .
Q. What are the limitations of using this compound as a molecular probe for studying neurological disorders?
- While this compound is a tool for epilepsy research, its broad Kv subtype affinity complicates mechanistic clarity. Researchers must pair toxin application with siRNA knockdown or CRISPR-Cas9 targeting of specific Kv subunits to isolate contributions to hyperexcitability .
Advanced Research Questions
Q. How can conflicting data on this compound’s neuroprotective vs. neurotoxic effects be resolved in translational studies?
- Dose-dependent effects and model selection are critical. For example, low-dose this compound enhances synaptic plasticity in vitro but induces seizures in vivo at higher concentrations. Meta-analyses of dose-response curves across studies (e.g., systematic reviews per PRISMA guidelines) can reconcile discrepancies .
Q. What strategies mitigate batch-to-batch variability in this compound sourcing for long-term studies?
- Synthetic production via solid-phase peptide synthesis (SPPS) ensures consistency but may lack post-translational modifications. Hybrid approaches (e.g., recombinant expression in yeast with native folding chaperones) balance purity and bioactivity .
Q. How do post-translational modifications (PTMs) in this compound influence its receptor binding kinetics and therapeutic potential?
- PTMs like disulfide bridging and hydroxylation stabilize tertiary structure. Comparative studies using wild-type vs. PTM-deficient synthetic analogs, analyzed via surface plasmon resonance (SPR) or cryo-EM, reveal modifications critical for Kv channel binding .
Q. What computational frameworks are most effective for predicting this compound off-target interactions in drug discovery pipelines?
- Molecular dynamics (MD) simulations coupled with machine learning (e.g., AlphaFold2-predicted Kv channel structures) identify potential off-targets like calcium-activated potassium channels. Validation requires functional assays in primary neurons .
Methodological Guidance
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Experimental Design:
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Data Contradiction Analysis:
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Literature Synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
